3-(5-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid
Description
3-(5-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid is a pyrazole derivative featuring a propiolic acid substituent at the 4-position of the pyrazole ring. The compound is structurally characterized by its 1-propyl and 5-methyl substituents on the pyrazole core, combined with a terminal alkyne-carboxylic acid group.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(5-methyl-1-propylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-3-6-12-8(2)9(7-11-12)4-5-10(13)14/h7H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
DQVXVQZKQBEPIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=N1)C#CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-propyl-3-methyl-1H-pyrazole-4-carbaldehyde with ethynylmagnesium bromide, followed by oxidation to yield the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propiolic acid group to an alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-(5-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided lacks explicit research findings or structural data for direct comparisons. However, based on structural analogs listed in CymitQuimica’s catalog and general pyrazole chemistry trends, the following points can be inferred:
Structural Analog: 5-Ethyl-4-iodo-1-methyl-1H-pyrazole
- Key Differences: Substituents: The analog replaces the propiolic acid group with an iodine atom and introduces an ethyl group at the 5-position instead of methyl. Reactivity: Iodo-substituted pyrazoles are often intermediates in cross-coupling reactions, whereas propiolic acid derivatives may undergo cycloaddition or decarboxylation .
General Trends in Pyrazole Derivatives
- Solubility: Carboxylic acid groups enhance water solubility relative to non-polar substituents (e.g., methyl, ethyl), which may influence bioavailability or crystallization behavior.
Biological Activity
3-(5-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a pyrazole ring and a propiolic acid moiety, which may contribute to its diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O2, with a molecular weight of approximately 192.21 g/mol. Its structural components include:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Propiolic Acid Moiety : A carboxylic acid group attached to an alkyne.
This combination of functional groups is believed to enhance the compound's reactivity and biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, cytotoxicity assays revealed that this compound has selective activity against leukemia cell lines, demonstrating a GI50 (growth inhibition at 50% concentration) value of approximately 2.23 μM against CCRF-CEM cells and 2.76 μM against RPMI-8226 cells .
Table 1: Anticancer Activity of this compound
| Cell Line | GI50 (μM) |
|---|---|
| CCRF-CEM | 2.23 |
| RPMI-8226 | 2.76 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, with studies indicating efficacy against various bacterial and fungal strains. The presence of the pyrazole ring enhances its interaction with microbial targets, potentially disrupting their metabolic processes .
Table 2: Antimicrobial Activity
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
The mechanisms underlying the biological activities of this compound are currently being explored. It is hypothesized that the compound interacts with specific cellular pathways:
- Inhibition of Cell Proliferation : By targeting key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity or interference with essential metabolic functions.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Leukemia Treatment : A study involving animal models demonstrated that treatment with this compound led to significant tumor reduction in leukemia models, suggesting its viability as a candidate for further clinical development .
- In Vitro Studies on Antimicrobial Effects : Laboratory tests showed that this compound significantly reduced the growth rates of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
